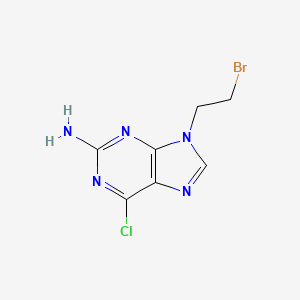

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

描述

Significance of the Purine (B94841) Scaffold in Medicinal Chemistry

The purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of medicinal chemistry and chemical biology. acs.org As fundamental components of nucleic acids (DNA and RNA), purine bases like adenine (B156593) and guanine (B1146940) are essential to the genetic code and various cellular processes. acs.orgbldpharm.com Beyond their biological roles, purine and its derivatives exhibit a wide spectrum of pharmacological effects, making them "privileged scaffolds" in drug discovery. guidechem.com This structural versatility allows them to interact with a multitude of biological targets, including enzymes and receptors. guidechem.com Consequently, the purine framework is integral to the development of therapeutic agents for a vast range of diseases, particularly in oncology, where they form the basis of numerous anticancer drugs. bldpharm.comed.ac.uk The ability to modify the purine core at various positions enables the fine-tuning of a molecule's biological activity and physicochemical properties, leading to the creation of potent and selective therapeutic agents. ed.ac.uknih.gov

Overview of Halogenated Purine Derivatives in Drug Discovery

The introduction of halogen atoms into the purine scaffold is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of purine derivatives. Halogenation can significantly alter a compound's properties, such as its metabolic stability, lipophilicity, and ability to engage in specific interactions with biological targets. For instance, chlorine atoms, as seen in the title compound, can serve as reactive handles for further chemical modification or play a crucial role in binding to target proteins. The reactivity of chloro-substituted purines, particularly at the C6 position, allows for their displacement by various nucleophiles, providing convenient access to a diverse array of structurally complex purine derivatives. researchgate.net This strategy has been successfully employed in the synthesis of compounds targeting a range of diseases, including viral infections and cancers. researchgate.netnih.gov Furthermore, halogen bonding, a non-covalent interaction involving a halogen atom, can contribute to enhanced binding affinity and activity of the drug candidate. simsonpharma.com

Positioning of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine within Contemporary Purine Research

This compound is a strategically designed synthetic intermediate that embodies the principles of modern purine chemistry. echemi.com Its structure contains two key reactive sites: the chloro group at the C6 position of the purine ring and the bromoethyl group at the N9 position. echemi.com This dual reactivity makes it a highly valuable building block for the synthesis of more complex 2,6,9-trisubstituted purine derivatives. chemicalbook.com Specifically, it serves as a crucial precursor in the preparation of antiviral drugs like famciclovir (B1672041). echemi.com Its importance lies in its ability to facilitate the introduction of specific side chains and functional groups required for biological activity, positioning it as a key component in the synthetic pathways leading to targeted therapeutic agents. echemi.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9-(2-bromoethyl)-6-chloropurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN5/c8-1-2-14-3-11-4-5(9)12-7(10)13-6(4)14/h3H,1-2H2,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCCWFRLVUFEBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCBr)N=C(N=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572131 | |

| Record name | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214201-64-6 | |

| Record name | 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Research of 9 2 Bromoethyl 6 Chloro 9h Purin 2 Amine Analogs

Broad Spectrum Biological Activities of Purine (B94841) Analogs

Purine analogs are antimetabolites that interfere with the synthesis of nucleic acids (DNA and RNA) or the metabolic pathways essential for cell survival and proliferation. nih.govwikipedia.org Their structural similarity to natural purines allows them to be recognized by cellular enzymes and incorporated into metabolic processes, leading to the disruption of normal cell function. nih.gov This interference is the basis for their therapeutic applications. rsc.orgmdpi.com

The spectrum of biological activities exhibited by purine analogs is extensive, encompassing:

Anticancer Activity: Many purine derivatives are potent agents for cancer treatment. nih.gov They can inhibit the enzymes required for DNA synthesis, such as DNA polymerases, or be incorporated into the DNA of cancer cells, ultimately triggering cell death. wikipedia.orgnih.gov Clinically used anticancer agents like mercaptopurine, fludarabine (B1672870), and cladribine (B1669150) are all purine-based compounds. nih.govnih.gov

Antiviral Activity: Purine analogs are a cornerstone of antiviral therapy. nih.govresearchgate.net Acyclic nucleoside derivatives like acyclovir (B1169) and ganciclovir (B1264) are effective against various herpes viruses. nih.gov These compounds are activated by viral or cellular kinases and inhibit viral DNA polymerase, thus halting viral replication. nih.govnih.gov

Immunosuppressive and Anti-inflammatory Effects: Certain purine analogs, such as azathioprine, possess significant immunosuppressive properties. nih.govwikipedia.org They work by inhibiting the proliferation of lymphocytes, the white blood cells that drive immune responses. wikipedia.org This makes them valuable in preventing organ transplant rejection and treating autoimmune diseases. nih.govtaylorandfrancis.com

Antimicrobial and Antifungal Activities: Research has also demonstrated the potential of purine analogs against various bacterial and fungal pathogens. researchgate.netpharmaguideline.com Some analogs target purine-binding riboswitches in bacteria, which are regulatory RNA elements that control genes involved in essential metabolic pathways, thereby inhibiting microbial growth. researchgate.net

The diverse pharmacological effects of purine analogs underscore their importance as a "privileged scaffold" in medicinal chemistry, providing a versatile foundation for the development of new therapeutic agents. rsc.orgresearchgate.net

Antiviral Research with 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine Derived Nucleoside Analogs

The 2-amino-6-chloropurine (B14584) scaffold, a key feature of the title compound, serves as a starting point for creating nucleoside analogs with potential antiviral properties. medchemexpress.com By reacting this purine base with different sugar moieties and further chemical modifications, scientists can generate a library of compounds for antiviral screening. Research in this area often focuses on their ability to inhibit the replication of various viruses, particularly those that pose significant public health challenges.

In vitro assays are the first step in evaluating the antiviral potential of newly synthesized compounds. These experiments typically involve infecting cultured cells with a specific virus and then treating the cells with the test compound. The effectiveness of the compound is measured by its ability to reduce the production of new virus particles.

For example, studies on purine analogs have demonstrated their ability to inhibit the replication of a broad spectrum of RNA viruses, including rhinoviruses, which are a common cause of the cold. nih.gov A series of 6-anilino-9-benzyl-2-chloropurines, which can be synthesized from a related 2,6-dichloropurine (B15474) precursor, were tested for their ability to inhibit rhinovirus serotype 1B. nih.gov The results showed that compounds with specific structural features, such as small, lipophilic groups at the para position of the aniline (B41778) ring, were effective inhibitors. nih.gov

Similarly, research into flaviviruses like Dengue (DENV) and Zika (ZIKV) has identified potent inhibitors among 2,6-diaminopurine (B158960) derivatives. nih.gov In one study, a compound designated 6i showed significant antiviral activity against both ZIKV and DENV, with IC₅₀ values (the concentration required to inhibit 50% of viral activity) in the low micromolar range, comparable to or better than reference drugs like Sofosbuvir and Ribavirin. nih.gov

Table 1: Antiviral Activity of Purine Analog 6i Against Flaviviruses

| Virus | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| DENV | Plaque Reduction Assay (PRA) | 0.90 ± 0.04 | 77 |

| ZIKV | Direct Yield Reduction Assay (DYRA) | Not specified, low µM | 182 |

Data sourced from a study on 2,6-diaminopurine derivatives. nih.gov

Cellular models of viral infection provide a more detailed understanding of how a compound works. These models use specific human cell lines that are susceptible to infection by the target virus, allowing researchers to study the compound's effect on the entire viral life cycle within a host cell. biorxiv.org Viruses rely heavily on the host cell's machinery and metabolic resources, particularly nucleotide pools, to replicate. nih.gov

Purine analogs often exert their antiviral effects by targeting key enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP), or by being converted into nucleotide analogs that inhibit the viral RNA-dependent RNA polymerase (RdRp). nih.govnih.gov For instance, research on SARS-CoV-2 has shown that nucleoside analogs like remdesivir (B604916) (an adenosine (B11128) analog) and molnupiravir (B613847) (a cytosine analog) are incorporated by the viral RdRp, leading to either termination of the growing RNA chain or lethal mutagenesis. biorxiv.orgnih.gov

Furthermore, combining purine analogs with inhibitors of nucleotide biosynthesis can create a synergistic effect, powerfully blocking viral replication. mdpi.com For example, combining the purine analog Favipiravir with an inhibitor of de novo purine synthesis has been shown to have a potent, broad-spectrum antiviral effect. mdpi.com This strategy works by depleting the cell's natural nucleotide pools, thereby enhancing the uptake and activity of the antiviral nucleoside analog. nih.gov

Anticancer and Cytostatic Investigations of Related Purine Derivatives

The purine scaffold is a well-established framework for the development of anticancer agents. nih.gov Derivatives of 2-amino-6-chloropurine are frequently investigated for their cytostatic (inhibiting cell growth) and cytotoxic (causing cell death) effects on various cancer cell lines. nih.gov The mechanism of action often involves interfering with DNA synthesis, inhibiting critical enzymes like cyclin-dependent kinases (CDKs) that regulate the cell cycle, or inducing apoptosis (programmed cell death). rsc.orgnih.gov

Cell line growth inhibition assays are fundamental in cancer research for screening potential new drugs. creative-diagnostics.comresearchgate.net These assays measure a compound's ability to inhibit the proliferation of cancer cells over a period of time. The results are typically reported as an IC₅₀ value, representing the concentration of the compound that causes a 50% reduction in cell growth. nih.gov

Numerous studies have synthesized and evaluated purine derivatives against panels of human cancer cell lines. For instance, a series of 2,6,9-trisubstituted purine derivatives were tested for their cytotoxic effects on four cancer cell lines (A-549, HBL-100, HeLa, SW-1573) and a non-cancerous cell line (Vero). mdpi.com Another study investigated novel purine derivatives against liver (Huh7), colon (HCT116), and breast (MCF-7) cancer cells, using the established drug Fludarabine as a reference. nih.gov

In a recent study, a series of novel GMP-based analogs were tested against colon (Caco-2), hepatic (HepG-2), and breast (MCF-7) cancer cell lines. acs.org Compound 4b from this series emerged as the most active.

Table 2: In Vitro Cytotoxic Activity (IC₅₀ in µM) of Purine Analog 4b

| Compound | Caco-2 (Colon Cancer) | HepG-2 (Liver Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|---|

| 4b | 31.40 | 27.15 | 21.71 |

Data shows the concentration of compound 4b required to inhibit the growth of three different cancer cell lines by 50%. acs.org

Similarly, a study on 2-chloropurine arabinonucleosides with amino acid amides at the C6 position tested their antiproliferative activity on the human acute myeloid leukemia cell line U937. mdpi.com The serine derivative 4b (a different compound from the one above) showed significant activity, with an IC₅₀ of 16 µM, approaching the activity of the clinically used drug Nelarabine (IC₅₀ = 3 µM). mdpi.com

A key goal of many anticancer therapies is to induce apoptosis, or programmed cell death, in malignant cells. mdpi.com Apoptosis is a natural, orderly process of cell self-destruction that is often dysregulated in cancer. Purine analogs can trigger this process through various mechanisms. nih.govmdpi.com

After incorporation into DNA, these analogs can cause DNA damage that is too extensive for the cell to repair, leading to the initiation of apoptosis. nih.gov Some purine derivatives act by inhibiting kinases involved in cell survival signaling pathways or by directly activating the caspase cascade, a family of proteases that execute the apoptotic program. mdpi.comresearchgate.net

For example, flow cytometry analysis of cancer cells treated with 2,6,9-trisubstituted purine derivatives suggested that the most active compounds induce apoptosis. mdpi.com In another investigation, a purine derivative known as compound 1j was found to induce apoptosis in liver cancer cells by decreasing the levels of key cell cycle proteins like cyclin E and Cdk2. nih.gov Studies have also shown that purine analogs like sulfinosine (B54395) and 8-Cl-cAMP can act synergistically with other chemotherapy drugs, such as doxorubicin, to inhibit the growth of multidrug-resistant lung cancer cells. nih.gov This ability to re-sensitize resistant cells to treatment is a critical area of cancer research. nih.gov

Antimicrobial and Anti-inflammatory Properties of Purine Analogs

The structural framework of purine has served as a versatile scaffold for the development of various therapeutic agents, including those with antimicrobial and anti-inflammatory activities. Analogs derived from the purine core have demonstrated notable effects against a range of microbial pathogens and have shown potential in modulating inflammatory pathways.

A series of 6-substituted purines, synthesized from 2-amino-6-chloropurine, were evaluated for their antifungal properties. researchgate.netscielo.org.mx These compounds were tested against fungal species such as Aspergillus niger and Candida tropicalis, with some derivatives exhibiting promising activity. researchgate.net Another study detailed the synthesis of 6-chloropurine (B14466) derivatives and their subsequent screening for antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus, and fungi including Aspergillus niger and Candida albicans. researchgate.net While some compounds showed moderate cytotoxic activity, none displayed significant antimicrobial or antiviral effects in that particular study. researchgate.net Purine analogs are recognized as a class of nonclassical antimicrobial agents that can target riboswitches, which are structured RNA domains in bacterial mRNAs that regulate genes essential for metabolic pathways. researchgate.net

In the realm of anti-inflammatory research, novel 9-cinnamyl-9H-purine derivatives have been synthesized and investigated as inhibitors of the TLR4/MyD88/NF-κB signaling pathway. nih.gov One particular compound from this series, 5e, significantly inhibited nitric oxide production in LPS-induced macrophages. nih.gov This compound also decreased the levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β, and reduced the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistic studies revealed that compound 5e interferes with the interaction between TLR4 and MyD88 proteins, which leads to the suppression of the NF-κB signaling pathway. nih.gov In an animal model of atopic dermatitis, this compound was shown to reduce ear edema and inflammation, highlighting the therapeutic potential of this purine skeleton in regulating inflammation. nih.gov

Table 1: Antimicrobial Activity of Selected Purine Analogs

| Compound Class | Test Organism(s) | Activity/Findings | Reference(s) |

|---|---|---|---|

| 6-Substituted Purines | Aspergillus niger, Candida tropicalis, Bacillus subtilis | Some compounds showed promising antifungal activity. | researchgate.net, , scielo.org.mx |

| 6-Chloropurine Derivatives | E. coli, S. aureus, A. niger, C. albicans | Showed moderate cytotoxic activity but no significant antimicrobial activity. | researchgate.net |

| 9-Cinnamyl-9H-purine (Compound 5e) | Murine Macrophages (LPS-induced) | Significantly inhibited nitric oxide production and reduced pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). | nih.gov |

Modulation of Enzyme and Receptor Activities by Purine Derivatives

Purine derivatives are pivotal in biochemical and pharmacological research due to their ability to interact with and modulate the activity of various enzymes and receptors. mdpi.comnih.gov Their structural similarity to endogenous purines like adenine (B156593) and guanine (B1146940) allows them to act as agonists, antagonists, or inhibitors, influencing numerous cellular processes. mdpi.comnih.gov

Enzyme Modulation

Purine analogs can function as substrates or inhibitors for enzymes involved in purine metabolism, such as adenosine deaminase (ADA), inosine (B1671953) monophosphate dehydrogenase (IMPDH), and xanthine (B1682287) oxidoreductase. mdpi.comwikipedia.org Inhibition of these enzymes has significant therapeutic implications. wikipedia.org For instance, drugs that inhibit purine synthesis can block the proliferation of cells, particularly leukocytes. wikipedia.org Mycophenolate mofetil, an immunosuppressant, works by inhibiting IMPDH, thereby halting purine synthesis. wikipedia.org Similarly, allopurinol (B61711) inhibits xanthine oxidoreductase, which reduces the production of uric acid in the body. wikipedia.org The regulation of purine synthesis is a critical control point, with the enzyme glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase being a key player that is allosterically inhibited by purine nucleotides like AMP and GMP. wikipedia.orgyoutube.com An increase in the activity of enzymes like IMP dehydrogenase has been linked to certain types of cancer. wikipedia.org In the past decade, purine analogues have also emerged as potent inhibitors of protein kinases, which are crucial regulators of cell function and have become important targets for anti-cancer therapies. nih.gov

Table 2: Examples of Enzyme Modulation by Purine Analogs

| Enzyme | Modulating Purine Analog Class/Drug | Effect | Therapeutic Application | Reference(s) |

|---|---|---|---|---|

| Inosine Monophosphate Dehydrogenase (IMPDH) | Mycophenolate mofetil | Inhibition | Immunosuppression | wikipedia.org |

| Xanthine Oxidoreductase | Allopurinol | Inhibition | Reduction of uric acid | wikipedia.org |

| Protein Kinases | Various Purine Analogs (e.g., Purvalanol-A, Seliciclib) | Inhibition | Anti-cancer | nih.gov |

| Adenosine Deaminase (ADA) | Purine Analogs | Inhibition | Chemotherapy | mdpi.com |

Receptor Modulation

Purine derivatives are well-known for their interaction with purinergic receptors, which are broadly classified into P1 adenosine receptors and P2 nucleotide receptors. nih.gov These receptors are involved in a multitude of physiological functions, including neurotransmission and the regulation of cardiac blood flow. mdpi.com Purine analogs can act as agonists or antagonists at these receptor subtypes. mdpi.com For example, Neladenoson, an adenosine A₁ receptor agonist, has shown positive results in treating heart failure. nih.gov

The design of novel ligands for purine receptors has led to the development of selective pharmacological probes. nih.gov The P2Y₁ receptor, a type of P2 receptor, has been a target for antiplatelet therapy, and the affinity of nucleotide analogs as P2Y₁ antagonists often correlates with their ability to inhibit platelet aggregation. nih.gov Beyond purinergic receptors, purine-containing derivatives have been designed and synthesized to act as positive allosteric modulators of the α1β2γ2 GABA-A receptor, a key target for antiepileptic agents. acs.org One such compound demonstrated the ability to significantly enhance the function of the GABA-A receptor, showcasing the versatility of the purine scaffold in targeting different receptor systems. acs.org

Table 3: Examples of Receptor Modulation by Purine Derivatives

| Receptor | Modulating Purine Analog Class/Drug | Effect | Potential Therapeutic Application | Reference(s) |

|---|---|---|---|---|

| Adenosine A₁ Receptor | Neladenoson | Agonist | Heart Failure | nih.gov |

| P2Y₁ Receptor | Nucleotide Analogs | Antagonist | Antiplatelet Therapy | nih.gov |

| GABA-A Receptor | Purine-containing derivatives | Positive Allosteric Modulator | Epilepsy | acs.org |

| P2X Receptor | ATP analogues (e.g., BzATP) | Agonist | Pharmacological Research | acs.org |

Mechanistic Investigations

Elucidation of Molecular Mechanisms of Action for Halogenated Purine (B94841) Derivatives

The introduction of halogen atoms, such as chlorine and bromine, into the purine scaffold can profoundly influence the compound's electronic properties, lipophilicity, and steric profile. nih.gov These modifications can enhance binding affinity to target proteins and improve metabolic stability. nih.gov The molecular mechanisms of these derivatives are often multifaceted, stemming from their ability to mimic endogenous purines and interact with a range of biological molecules. nih.gov

The core of their action frequently lies in their structural similarity to natural purines like adenine (B156593) and guanine (B1146940). This allows them to function as antimetabolites, interfering with the normal processes of purine metabolism and nucleic acid synthesis. nih.gov By competing with their natural counterparts, halogenated purines can be incorporated into DNA and RNA, or they can inhibit enzymes crucial for nucleotide biosynthesis. nih.gov

Furthermore, the halogen substituents can participate in halogen bonding, a noncovalent interaction with Lewis bases, which can contribute to the binding affinity and specificity of the compound for its biological target. acs.org The nature of the halogen atom influences the strength of this interaction, with bromine forming stronger bonds than chlorine. acs.org

Interaction with Biological Targets (Enzymes, Receptors, Nucleic Acids)

The biological effects of halogenated purines are a direct consequence of their interactions with specific cellular components. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and disruption of nucleic acid functions.

Inhibition of Viral DNA Synthesis Pathways

Certain halogenated purine analogues have demonstrated potential in interfering with viral replication. While specific studies on 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine's direct antiviral activity are not extensively detailed in the provided results, the general mechanism for related compounds involves the inhibition of viral DNA synthesis. This is often achieved through the inhibition of viral DNA polymerases or by acting as chain terminators after being incorporated into the growing viral DNA strand. The structural resemblance to natural deoxynucleosides allows them to be recognized by viral enzymes, leading to a disruption of the replication process.

A related mechanism involves the inhibition of cellular enzymes that are co-opted by viruses for their replication. For instance, a purine synthesis enzyme, phosphoribosylformylglycinamidine synthetase (PFAS), has been shown to inhibit the replication of Kaposi's sarcoma-associated herpesvirus (KSHV) by deamidating the viral replication transactivator (RTA). nih.gov This modification impairs the nuclear import of RTA, a critical step for its function in activating viral gene expression. nih.gov

Purine Metabolism Enzyme Inhibition

A primary mechanism of action for many purine derivatives is the inhibition of enzymes involved in purine metabolism. nih.gov These enzymes are critical for the de novo synthesis and salvage pathways of purine nucleotides, which are essential for DNA and RNA synthesis. wikipedia.orgyoutube.com By targeting these enzymes, halogenated purines can deplete the cellular pools of essential nucleotides, thereby inhibiting cell proliferation. nih.gov

Key enzymes in purine metabolism that are often targeted include:

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes a crucial step in the de novo synthesis of guanine nucleotides. wikipedia.org Inhibition of IMPDH by purine analogues can lead to the depletion of GTP, which is vital for DNA and RNA synthesis, as well as signal transduction. wikipedia.org

Adenosine (B11128) Deaminase (ADA): This enzyme is involved in purine salvage, converting adenosine and deoxyadenosine (B7792050) to inosine and deoxyinosine, respectively. nih.gov Inhibition of ADA can lead to an accumulation of (deoxy)adenosine, which can be toxic to certain cells, particularly lymphocytes. nih.gov

Purine Nucleoside Phosphorylase (PNP): PNP is another key enzyme in the purine salvage pathway, and its inhibition can lead to the accumulation of its substrates, which can be selectively toxic to T-cells. nih.gov

The inhibition of these enzymes can have profound effects on cellular function, making them attractive targets for the development of anticancer and immunosuppressive agents. nih.govnih.gov

Adenosine Receptor Modulation

Adenosine receptors, which are G protein-coupled receptors, are another important target for purine derivatives. wikipedia.org There are four subtypes of adenosine receptors: A1, A2A, A2B, and A3, each with distinct tissue distributions and physiological roles. wikipedia.org Halogenated purines can act as either agonists or antagonists at these receptors, depending on their specific structure.

A1 and A2A receptors are notably involved in regulating neuronal activity in the brain and cardiovascular function. wikipedia.org

A2B and A3 receptors are more associated with inflammatory and immune responses. wikipedia.org

For example, caffeine, a well-known purine, acts as an antagonist at adenosine receptors, leading to its stimulant effects. nih.govlabster.com The development of selective adenosine receptor agonists and antagonists is an active area of research for conditions ranging from cardiovascular diseases to neurodegenerative disorders and inflammation. nih.govmdpi.com The substitution pattern on the purine ring, including the presence of halogens, is a key determinant of a compound's affinity and selectivity for the different adenosine receptor subtypes. nih.gov

Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that play a central role in signal transduction and the regulation of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major target for drug development. nih.gov

Purine analogues have emerged as a significant class of kinase inhibitors, primarily due to their ability to compete with ATP for binding to the kinase's active site. nih.govnih.gov The purine core mimics the adenine base of ATP, while substitutions at various positions on the purine ring can confer potency and selectivity for specific kinases. nih.gov

For example, olomoucine (B1683950) and related C2, N6, and N9-substituted purines have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov The inhibition is competitive with respect to ATP. nih.gov Structural studies have revealed how these inhibitors fit into the ATP-binding pocket of CDKs, forming specific hydrogen bonds that contribute to their inhibitory activity. acs.org

The table below summarizes the inhibitory activity of a selection of purine derivatives against different kinases.

| Compound | Target Kinase(s) | IC50 / Ki Values |

| Olomoucine | p34cdc2/cyclin B, p33cdk2/cyclin A, p33cdk2/cyclin E | IC50 = 7 µM nih.gov |

| Olomoucine | p33cdk5/p35 | IC50 = 3 µM nih.gov |

| Olomoucine | ERK1/MAP-kinase | IC50 = 25 µM nih.gov |

| O6-Cyclohexylmethylguanine (NU2058) | CDK1 | Ki = 5 ± 1 µM acs.org |

| O6-Cyclohexylmethylguanine (NU2058) | CDK2 | Ki = 12 ± 3 µM acs.org |

| 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027) | CDK1 | Ki = 2.5 ± 0.4 µM acs.org |

| 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine (NU6027) | CDK2 | Ki = 1.3 ± 0.2 µM acs.org |

Plasmon-Driven Dehalogenation and Radiosensitization in Brominated Purines

Brominated purines exhibit unique properties that make them potential radiosensitizers for cancer therapy. nih.govacs.org Their ability to enhance the effects of radiation is linked to both chemical and physical phenomena, including plasmon-driven dehalogenation.

When brominated purines, such as 8-bromoguanine (B1384121) and 8-bromoadenine (B57524), are adsorbed onto the surface of noble metal nanoparticles (like silver or gold), the excitation of surface plasmons by light can drive the cleavage of the carbon-bromine bond. nih.govacs.org This plasmon-driven dehalogenation is a non-thermal process initiated by hot electrons generated by the plasmon decay. nih.govacs.org These energetic electrons can be captured by the brominated purine, forming a transient negative ion that subsequently dissociates, releasing a bromide ion and a purine radical. acs.orgacs.org

The efficiency of this dehalogenation reaction is influenced by the nature of the plasmonic substrate, with silver nanoparticles generally showing a higher reaction rate than gold. acs.orgacs.org This is attributed to more favorable scavenging of hot holes by the reaction products on the silver surface. acs.orgacs.org

Kinetics and Reaction Rate Law Studies

The kinetics of chemical reactions involving purine derivatives are often complex and can be influenced by various factors including the solvent, temperature, and the presence of catalysts. For reactions involving the cleavage of a carbon-halogen bond, such as in this compound, the reaction mechanism can often follow nucleophilic substitution (SN1 or SN2) or elimination pathways. libretexts.orgnih.gov The rate of these reactions is dependent on the concentration of the reactants and can be described by a specific rate law. libretexts.org

In the context of plasmon-driven reactions, studies on similar molecules like 8-bromoguanine (BrGua) and 8-bromoadenine (BrAde) have provided a framework for understanding the potential kinetic behavior of halogenated purines. nih.govacs.orgacs.org Research has shown that the dehalogenation of these compounds on plasmonic surfaces does not follow simple first or second-order kinetics. Instead, a more complex kinetic model is often required to describe the reaction progress, which can be influenced by factors such as the generation of hot electrons and the dissociation of transient negative ions. nih.govacs.orgacs.org

A proposed kinetic model for the plasmon-driven dehalogenation of brominated purines suggests that the reaction rate is dependent on the time-averaged constant concentration of hot electrons and the timescale of the dissociation of the transient negative ion formed when an electron attaches to the molecule. nih.govacs.orgacs.org This indicates that the availability of energetic electrons at the catalyst surface is a key determinant of the reaction speed.

| Factor | Influence on Reaction Rate | Rationale |

| Hot Electron Concentration | Increases rate | A higher concentration of hot electrons leads to a greater probability of electron transfer to the purine derivative, initiating the dehalogenation process. nih.govacs.orgacs.org |

| Transient Negative Ion (TNI) Dissociation Rate | Influences overall rate law | The stability and dissociation lifetime of the TNI are crucial in determining the reaction pathway and the observed kinetics. nih.govacs.orgacs.org |

| Substrate Type (e.g., Ag vs. Au) | Affects rate | The plasmonic properties of the substrate metal influence the efficiency of hot electron generation and transfer. nih.govacs.orgacs.org |

| Illumination Wavelength and Power | Modulates rate | The reaction rate is dependent on the excitation of surface plasmons, which is a function of the incident light's wavelength and power. nih.govacs.org |

This table provides a generalized summary based on studies of analogous brominated purine compounds.

Role of Hot Electrons and Plasmonic Substrate Interactions

The interaction of molecules with plasmonic substrates, such as silver (Ag) and gold (Au) nanoparticles, can lead to novel reaction pathways driven by the generation of "hot electrons." nih.govacs.orgacs.org When a plasmonic nanoparticle is illuminated with light of a specific wavelength, it excites collective oscillations of its conduction electrons, known as a localized surface plasmon resonance (LSPR). The decay of these plasmons can generate energetic, non-thermal electrons, or "hot electrons," which can be transferred to adsorbed molecules, initiating chemical reactions. nih.govacs.orgacs.org

For halogenated purines, this process is particularly relevant for inducing dehalogenation. The mechanism is thought to involve the following steps:

Hot Electron Generation: Upon resonant illumination, the plasmonic substrate (e.g., Ag or Au nanoparticles) generates hot electrons. nih.govacs.org

Electron Transfer: A hot electron is transferred to an adsorbed this compound molecule, forming a transient negative ion (TNI).

Dissociation: The TNI is unstable and undergoes dissociation, leading to the cleavage of the carbon-bromine and/or carbon-chlorine bond and the formation of a purine radical and a halide anion. acs.org

The wavelength-dependent nature of the reaction rate, when normalized to the absorbed optical power, provides strong evidence for the non-thermal, hot-electron-driven nature of these reactions. nih.govacs.orgacs.org This distinguishes them from purely thermal processes that might also occur due to light absorption.

| Component | Role in Plasmon-Driven Reaction |

| Plasmonic Substrate (e.g., Ag, Au) | Generates hot electrons upon illumination and provides a surface for the reaction. nih.govacs.orgacs.org |

| Hot Electrons | Initiate the chemical reaction by transferring to the adsorbed purine derivative to form a transient negative ion. nih.govacs.orgacs.org |

| Hot Holes | Positive charges remaining on the substrate; their efficient removal is crucial for maintaining a high reaction rate. nih.govacs.orgacs.org |

| This compound | The reactant molecule that adsorbs to the substrate and undergoes dehalogenation. |

This table outlines the key components and their functions in a hypothetical plasmon-driven reaction involving this compound, based on analogous systems.

Structure Activity Relationship Sar Studies

Impact of Bromoethyl Substitution on Purine (B94841) Bioactivity

The introduction of an alkyl halide group, such as a bromoethyl substituent at the N9 position of the purine ring, is a significant modification that can profoundly influence the molecule's interaction with biological targets. While direct studies on 9-(2-bromoethyl)-6-chloro-9H-purin-2-amine are not extensively detailed in the available literature, the principles of alkyl group substitution on purine bioactivity offer valuable insights.

Alkylation at the N9 position is a common strategy in the synthesis of purine derivatives to create analogs of nucleosides. rsc.org The bromoethyl group, in particular, introduces a reactive electrophilic site. This functionality can potentially form covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target enzymes or receptors. This irreversible binding can lead to potent and prolonged inhibition, a desirable characteristic for certain therapeutic agents, such as anticancer drugs.

Furthermore, the size and lipophilicity of the bromoethyl group can affect the compound's ability to cross cell membranes and fit into the binding pocket of a target protein. For instance, research on Bcr-Abl inhibitors with a purine scaffold has shown that the length of an alkyl chain can impact activity. A reduction in activity was observed with the elongation of a piperazine-bound 2-hydroxyethyl chain, suggesting that an optimal chain length is crucial for effective binding. nih.gov This highlights the delicate balance between the size of the substituent and its fit within the target's binding site.

Influence of Chloro-Substitution on Purine Derivative Activity

The presence of a chlorine atom at the C6 position of the purine ring is a critical determinant of biological activity. The 6-chloro-9H-purine moiety is a versatile precursor in the synthesis of a wide array of biologically active purine derivatives. rsc.org The chloro group is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities at the C6 position. rsc.orgmdpi.com

Halogenation, particularly at the C2 and C6 positions, can significantly alter the electronic properties of the purine ring, influencing its interaction with target proteins. For example, introducing a halogen at the C2 position of purine nucleosides has been shown to confer resistance to degradation by adenosine (B11128) deaminase (ADA), an enzyme that rapidly metabolizes many purine-based drugs. nih.gov This resistance enhances the compound's metabolic stability and bioavailability. Antitumor drugs like Cladribine (B1669150) and Clofarabine feature a chlorine atom at the C2 position, which contributes to their efficacy. nih.gov

Computational studies on the chlorination of purine bases indicate that the reactivity of different positions on the purine ring varies. rsc.org While the N9 position is often the most reactive site for initial chlorination in purine bases, the C6 position's reactivity is also significant, especially in nucleophilic substitution reactions. mdpi.comrsc.org Studies have also shown that compounds with electron-withdrawing groups, such as chlorine, on a phenyl ring attached to a purine core can exhibit potent anti-inflammatory properties. researchgate.net This suggests that the electronegativity of the chloro-substituent can play a key role in modulating biological activity.

Table 1: Impact of Chloro-Substitution on Purine Derivatives

| Compound Type | Position of Chlorine | Observed Effect | Reference |

|---|---|---|---|

| Purine Nucleosides | C2 | Confers resistance to adenosine deaminase (ADA) | nih.gov |

| Purine Derivatives | C6 | Acts as a good leaving group for further synthesis | rsc.orgmdpi.com |

| Purine Derivatives with Phenyl Ring | Phenyl Ring | Potent anti-inflammatory activity | researchgate.net |

Effects of Modifications to the Purine Core and Peripheral Groups on Biological Activity

The biological activity of purine derivatives is not solely dictated by individual substituents but by the collective interplay of all modifications to the purine core and its peripheral groups. nih.gov The purine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net

Researchers have systematically modified the purine structure to explore SAR and optimize therapeutic potential. oncodesign-services.com Key modifications include:

Substitution at C2, C6, and N9: These are the most commonly modified positions. Introducing different groups at these sites can drastically alter a compound's selectivity and potency. nih.gov For example, in the development of ROCK inhibitors, substitution at the C2 atom of C6-substituted purines was found to increase anti-ROCK activity. nih.gov

Amination, Alkylation, and Arylation: The introduction of amino, alkyl, and aryl groups can influence hydrogen bonding, hydrophobic interactions, and stacking interactions with target proteins. researchgate.net For instance, the presence of amino groups can enhance antiproliferative activity. researchgate.net

Introduction of Heterocyclic Rings: Fusing or substituting with other heterocyclic rings can lead to novel compounds with unique biological profiles. researchgate.net

Studies on various purine derivatives have revealed that electron-donating groups (e.g., -OH, -OCH3) on an attached phenyl ring can enhance antioxidant properties, while electron-withdrawing groups (e.g., -Cl, -NO2) are associated with potent anti-inflammatory activity. researchgate.net Conversely, the presence of bulky groups can sometimes lead to lower biological activity, indicating the importance of steric factors. researchgate.net

Regioisomeric Effects on Biological Activity of Purine Derivatives

Regioisomerism, the phenomenon where compounds have the same molecular formula but differ in the position of substituents on the core structure, plays a crucial role in the biological activity of purine derivatives. The position of a substituent on the purine ring can significantly affect the molecule's shape, electronic distribution, and ability to interact with its biological target.

A prominent example of regioisomerism in purine chemistry is the alkylation of the purine ring, which can lead to the formation of N7 and N9 isomers. rsc.org The synthesis of 2,6,9-trisubstituted purines from 6-chloro-2-fluoro-9H-purine, for instance, can yield a mixture of N7 and N9 alkylated regioisomers. rsc.org These isomers often exhibit different biological activities and metabolic stabilities.

The substitution pattern can also dictate the site of further chemical reactions. In neutral purines, the general order of reactivity for nucleophilic substitution is C8 > C6 > C2, whereas in anionic purines, the sequence changes to C6 > C8 > C2. wur.nl This highlights how the electronic state of the purine ring, influenced by existing substituents and pH, can direct the course of chemical modifications and ultimately impact the biological profile of the resulting isomers. The position of a methyl group in methylthiopurines has been shown to influence the reactivity of the C2, C6, and C8 positions, further underscoring the importance of regioisomeric effects. wur.nl

Computational Analysis in SAR Studies of Purine Derivatives

Computational methods are indispensable tools in modern drug discovery for elucidating the SAR of purine derivatives. oncodesign-services.com These in silico techniques provide valuable insights into how these molecules interact with their biological targets at a molecular level, thereby guiding the design and synthesis of more potent and selective compounds. nih.gov

Key computational approaches used in the study of purine derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com Both 2D-QSAR and 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to purine derivatives to identify key structural features responsible for their activity. nih.govtandfonline.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net Docking studies help to visualize the binding mode of purine derivatives in the active site of enzymes like kinases, revealing crucial interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the interaction and conformational changes that may occur upon binding. nih.gov

These computational studies have been instrumental in designing novel purine-based inhibitors for various targets, including c-Src tyrosine kinase and Bcr-Abl kinase. nih.govtandfonline.com By predicting the biological activity of virtual compounds, these methods help to prioritize synthetic efforts and accelerate the drug discovery process. oncodesign-services.comresearchgate.net

Table 2: Computational Methods in Purine SAR Studies

| Computational Method | Application in Purine Research | Key Findings/Purpose | Reference(s) |

|---|---|---|---|

| 2D-QSAR | Analyzing inhibitors of c-Src tyrosine kinase | Correlated physicochemical parameters with biological activity to identify key structural features. | tandfonline.com |

| 3D-QSAR (CoMFA/CoMSIA) | Designing new Bcr-Abl inhibitors | Evaluated connections between molecular polarity, electrostatic characteristics, and hydrophobicity to guide the synthesis of new potent inhibitors. | nih.gov |

| Molecular Docking | Studying inhibitors of 5FSO protein and Topoisomerase | Predicted binding modes and energies of purine derivatives in the active sites of target proteins. | researchgate.netresearchgate.net |

Preclinical and Translational Research Perspectives

Methodologies for In Vitro and In Vivo Pharmacological Evaluation

The initial pharmacological assessment of purine (B94841) analogs involves a combination of in vitro and in vivo models to determine their biological activity and potential therapeutic utility.

In Vitro Evaluation: The primary in vitro screening for anticancer purine analogs involves cytotoxicity assays against a panel of human tumor cell lines. nih.gov These assays measure the concentration of the compound required to inhibit cell growth or kill cancer cells. For instance, a series of 36 purine and purine analog derivatives were tested for their ability to modulate multidrug resistance in vitro using P388/VCR-20 and KB-A1 cancer cell lines. scilit.com The goal of these tests is to identify compounds with potent antiproliferative activity. nih.govresearchgate.net The mechanism of action is also investigated at this stage; for example, researchers may assess whether a compound induces apoptosis (programmed cell death), damages DNA, or inhibits specific enzymes. nih.govrsc.org For purine analogs designed as antimicrobial agents, the evaluation involves determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains, including drug-resistant ones. researchgate.netresearchgate.net

In Vivo Evaluation: Promising candidates from in vitro studies are advanced to in vivo testing, typically in animal models such as mice. nih.gov These studies aim to confirm the compound's therapeutic activity in a living organism. For anticancer agents, this often involves implanting human tumors into immunodeficient mice (xenograft models) and treating the animals with the test compound to observe effects on tumor growth. nih.gov In one study, purine analogs were administered to mice with P388/VCR leukemia to assess their ability to restore sensitivity to the chemotherapy drug vincristine. scilit.com For other indications, like leishmaniasis, hamster and squirrel monkey models have been used to determine the dose required to eliminate the parasites. researchgate.net

ADME (Absorption, Distribution, Metabolism, Excretion) Research for Purine Analogs

Understanding the ADME properties of a drug candidate is crucial for predicting its behavior in the human body. These studies are a core component of preclinical development for purine analogs. nih.gov ADME profiling helps to optimize the chemical structure of a lead compound to improve its pharmacokinetic profile, ensuring it can reach its target in sufficient concentrations and persist long enough to exert a therapeutic effect. nih.gov

The process involves characterizing how the purine analog is absorbed into the bloodstream, distributed to various tissues, metabolized into other compounds (metabolites), and finally excreted from the body. nih.gov Early assessment of these properties helps to reduce the likelihood of a drug candidate failing in later stages of development due to poor pharmacokinetics. springernature.com

A key component of ADME research is the investigation of metabolic stability. springernature.com The liver is the primary site of drug metabolism, and in vitro models using liver components can predict how rapidly a compound will be broken down in the body. nih.gov Human liver microsomes (HLM) are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. nih.gov

In a typical HLM assay, the purine analog is incubated with the microsomes, and samples are taken at various time points. researchgate.net The concentration of the remaining parent compound is measured, usually by liquid chromatography-mass spectrometry (LC-MS/MS), to determine its rate of disappearance. researchgate.netrsc.org From this data, key parameters like the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. rsc.orgresearchgate.net A compound with high metabolic stability (a long half-life and low clearance) is more likely to have good bioavailability and a longer duration of action in vivo. rsc.org Conversely, a compound that is rapidly metabolized may be cleared from the body too quickly to be effective.

Table 1: Example Data from a Metabolic Stability Assay in Human Liver Microsomes

This interactive table presents hypothetical metabolic stability data for a candidate purine analog compared to control compounds.

| Compound | Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg) | Classification |

| Purine Analog X | 0 | 100 | 45.5 | 15.2 | Moderately Stable |

| 5 | 92 | ||||

| 15 | 78 | ||||

| 30 | 60 | ||||

| 60 | 35 | ||||

| Control: Verapamil | 0 | 100 | 26 | 26.7 | Low Stability |

| 5 | 85 | ||||

| 15 | 60 | ||||

| 30 | 38 | ||||

| 60 | 12 | ||||

| Control: Imipramine | 0 | 100 | >60 | <11.5 | High Stability |

| 5 | 98 | ||||

| 15 | 95 | ||||

| 30 | 88 | ||||

| 60 | 75 |

Data is for illustrative purposes and based on typical assay formats.

Strategies for Development of Purine Analogs as Therapeutic Agents

The development of purine analogs as drugs is a story of rational drug design, building on an enhanced understanding of purine metabolism. nih.govresearchgate.net Several key strategies have been employed to create effective therapeutic agents.

Isosteric Replacement: Early development focused on the isosteric replacement of atoms within the purine ring structure. For example, replacing the 6-hydroxyl group of hypoxanthine (B114508) with a thiol group led to the creation of 6-mercaptopurine (B1684380) (6-MP), one of the first clinically successful purine analogs. nih.gov

Modification for Enzyme Resistance: Many natural purines are rapidly broken down by enzymes like adenosine (B11128) deaminase (ADA). nih.gov A major strategy has been to design analogs that are resistant to this degradation, thereby increasing their bioavailability and duration of action. Cladribine (B1669150) (2-chlorodeoxyadenosine) was specifically selected for its resistance to ADA, which contributes to its effectiveness. nih.govnih.gov

Prodrug Formulation: Another approach is to create a prodrug, an inactive or less active molecule that is converted into the active drug within the body. Azathioprine, for instance, is a prodrug that is cleaved in vivo to release the active agent, 6-mercaptopurine. nih.govwikipedia.org This can improve absorption and distribution characteristics.

Targeting Specific Pathways: Development can be guided by targeting specific cellular pathways. The rationale for developing cladribine and other adenosine analogs stemmed from observing that the accumulation of deoxynucleotides was toxic to lymphocytes in patients with ADA deficiency. nih.govnih.gov This led to the creation of drugs that selectively target lymphoid cells, which have high levels of the activating enzyme deoxycytidine kinase and low levels of the inactivating enzyme 5′-nucleotidase. nih.gov

Combination Therapy: Future strategies involve exploring the synergy between purine analogs and other classes of drugs, such as alkylating agents or biologic response modifiers, to enhance therapeutic effects and overcome resistance. nih.govnih.gov

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Purine (B94841) Derivatives

Spectroscopic methods are indispensable for elucidating the complex structures of purine derivatives. These techniques probe the interactions of molecules with electromagnetic radiation, yielding data that can be translated into structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. google.com It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). google.com For purine derivatives, NMR is used to confirm the position of substituents on the purine ring and any attached side chains. google.com

In the case of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the purine ring, the bromoethyl side chain, and the amine group. The chemical shifts of the protons in the ethyl group would be influenced by the adjacent bromine atom and the purine ring system. Similarly, ¹³C NMR would provide signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment. google.com For instance, the carbon atom attached to the bromine would have a characteristic chemical shift. google.com

Illustrative ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H8 (purine ring) | ~ 8.0 | Singlet | 1H |

| NH₂ (amine) | ~ 6.0 | Broad Singlet | 2H |

| N9-CH₂ | ~ 4.5 | Triplet | 2H |

| CH₂-Br | ~ 3.8 | Triplet | 2H |

Note: This data is illustrative and based on typical values for similar purine derivatives.

Illustrative ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C6 | ~ 158 |

| C2 | ~ 155 |

| C4 | ~ 150 |

| C8 | ~ 142 |

| C5 | ~ 118 |

| N9-CH₂ | ~ 45 |

| CH₂-Br | ~ 30 |

Note: This data is illustrative and based on typical values for similar purine derivatives.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive pattern of peaks for the molecular ion and any fragments containing these atoms.

The fragmentation of this compound in the mass spectrometer would likely involve the loss of the bromoethyl side chain or parts of it, as well as fragmentation of the purine ring itself.

Illustrative Mass Spectrometry Data for this compound

| m/z | Interpretation |

|---|---|

| 275/277/279 | Molecular ion peak cluster [M]⁺ due to Br and Cl isotopes |

| 168/170 | Fragment from loss of the bromoethyl group |

Note: This data is illustrative and based on the isotopic distribution of bromine and chlorine.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups within a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the amine group, C-H bonds of the ethyl group, C=N and C=C bonds within the purine ring, and the C-Cl and C-Br bonds.

Illustrative IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amine) | 3300-3500 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=N and C=C stretch (aromatic ring) | 1500-1680 |

| C-Cl stretch | 600-800 |

| C-Br stretch | 500-600 |

Note: This data is illustrative and based on typical values for these functional groups.

Chromatographic Methods for Purification and Analysis of Purine Analogs

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of compounds in a mixture. For purine analogs, these methods are crucial for isolating the desired product from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a sample. For purine derivatives, reversed-phase HPLC is a common method, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. By using a suitable detector, such as a UV detector, the concentration of the compound of interest can be determined. The purity of this compound can be assessed by the presence of a single major peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly powerful for the analysis of complex mixtures and for the trace-level quantification of compounds. In the analysis of purine analogs, LC-MS/MS can be used to identify and quantify specific compounds with a high degree of confidence. For this compound, an LC-MS/MS method would involve separating the compound from any impurities using an HPLC column, followed by detection with a mass spectrometer. The mass spectrometer can be set to monitor for the specific molecular ion of the target compound and its characteristic fragment ions, providing excellent selectivity and sensitivity.

Proteomic Analysis in Investigating Purine Analog Effects in Biological Systems

Proteomics, the large-scale study of proteins, offers a powerful lens through which to view the cellular impact of purine analogs. By analyzing changes in the proteome—the entire set of proteins expressed by a cell or organism—researchers can gain insights into the mechanisms of action of these compounds. acs.orgacs.org Although specific proteomic studies on this compound are not documented in the available literature, the methodologies applied to other purine analogs like cladribine (B1669150) and fludarabine (B1672870) serve as a clear blueprint for future investigations. acs.orgacs.org

In such studies, techniques like two-dimensional fluorescence difference gel electrophoresis (DIGE) and mass spectrometry are employed to compare the proteomes of cells treated with a purine analog to untreated control cells. acs.org This approach can identify proteins that are differentially expressed or modified in response to the compound. For instance, studies on other purine analogs have revealed alterations in proteins involved in key cellular processes such as:

Metabolism: Changes in enzymes involved in intermediary metabolism. acs.org

Cell Growth and Signal Transduction: Alterations in proteins that regulate cell proliferation and signaling pathways. acs.org

Protein Metabolism and Stress Response: Upregulation of stress-associated proteins, particularly those in the endoplasmic reticulum (ER), suggesting the induction of ER stress and the unfolded protein response. acs.org

Nucleic Acid Regulation: Effects on proteins that manage the integrity and function of DNA and RNA. acs.org

A functional chemical proteomics approach can also be used to identify direct protein targets of purine analogs. nih.gov This involves using a modified analog, such as one with an affinity tag, to capture and identify binding partners from a complex cellular lysate. nih.gov This method has been successfully used to identify numerous nucleotide-binding proteins in human cell lines. nih.gov

Interactive Data Table: Cellular Processes Affected by Purine Analogs (Based on General Studies)

| Cellular Process | General Observation | Potential Implication for this compound | Source |

| Intermediary Metabolism | Altered expression of metabolic enzymes. | Could potentially disrupt cellular energy production or biosynthetic pathways. | acs.org |

| Cell Growth & Signal Transduction | Changes in signaling protein levels. | May interfere with cell cycle control and communication pathways. | acs.org |

| Endoplasmic Reticulum Stress | Upregulation of ER stress proteins (e.g., GRP78, ERp57). | Could induce apoptosis through the unfolded protein response pathway. | acs.org |

| Protein Synthesis | Down-regulation of proteins related to translation. | May inhibit overall protein production, affecting cell viability. | nih.gov |

Gel Electrophoretic Mobility Measurements for DNA Interactions

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique used to investigate the interactions between proteins and nucleic acids. nih.govnih.gov It can also be adapted to study the direct interaction of small molecules, such as purine analogs, with DNA. The principle of EMSA is based on the difference in the migration of a DNA fragment through a non-denaturing polyacrylamide or agarose (B213101) gel when it is free versus when it is bound by a protein or a small molecule. nih.govnih.govyoutube.comyoutube.comyoutube.com A complex of DNA and a binding partner will migrate more slowly than the unbound DNA, resulting in a "shifted" band on the gel. nih.gov

While there is no specific published research detailing the use of EMSA to study the interaction of this compound with DNA, this technique would be a primary method to determine if such an interaction occurs. In a hypothetical experiment, a labeled DNA probe (e.g., with a radioactive isotope like ³²P or a fluorescent tag) would be incubated with increasing concentrations of the compound. The reaction mixtures would then be subjected to gel electrophoresis.

A resulting autoradiogram or fluorescent scan would show the position of the DNA. If the compound binds to the DNA, the band corresponding to the DNA would shift to a higher molecular weight position. The intensity of this shifted band would likely increase with higher concentrations of the compound, which can be used to estimate the binding affinity.

This technique is versatile and can be used to assess sequence specificity by using different DNA probes. nih.gov Competition assays, where an unlabeled DNA fragment is added to compete for binding with the labeled probe, can further characterize the nature of the interaction. youtube.com Although EMSA is a powerful qualitative and semi-quantitative tool, it is important to note that the conditions of electrophoresis are not at chemical equilibrium, which can sometimes affect the observed interactions. youtube.com

Future Research Directions and Therapeutic Prospects

Design and Synthesis of Novel 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine Analogs for Enhanced Biological Activity

The development of novel analogs from a lead compound such as this compound is a key strategy to enhance biological activity, improve selectivity, and overcome resistance. Modifications to the purine (B94841) core are central to this effort. For instance, substituting the chlorine atom at the C6 position with different functional groups can significantly alter the compound's interaction with target proteins. Similarly, modifications of the N9-substituent are crucial for modulating activity and physicochemical properties.

Research has demonstrated that creating hybrid molecules can lead to compounds with dual-action capabilities. One approach involves synthesizing hybrids of purine and 1,3,5-triazine, which have shown potential as inhibitors of human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Another avenue of exploration is the synthesis of purine-isatin hybrids, which have been investigated for their multi-target anticancer activity.

The table below summarizes key analog designs and their potential biological enhancements.

| Analog Design Strategy | Modification Site | Potential Biological Enhancement | Example Target(s) |

| C6 Position Substitution | Purine Core | Altered protein binding and selectivity | Kinases, Polymerases |

| N9-Substituent Modification | Purine Core | Modulated activity and physicochemical properties | Various enzymes |

| Hybrid Molecule Synthesis | Entire Scaffold | Dual-action or multi-target capabilities | CDK2, Other cancer-related proteins |

| Isatin Hybrids | Entire Scaffold | Multi-target anticancer activity | Multiple signaling pathways |

Exploration of New Biological Targets for Purine Derivatives

While purine analogs have traditionally targeted enzymes like kinases and polymerases, ongoing research seeks to identify novel biological targets. This expansion is critical for addressing unmet medical needs and developing therapies for a broader range of diseases.

One area of significant interest is the targeting of ATP-binding cassette (ABC) transporters, which are involved in drug resistance in cancer. Purine derivatives are being investigated for their ability to inhibit these transporters and restore sensitivity to chemotherapy. Additionally, the role of purines in modulating the immune system has opened up new avenues for the development of immunomodulatory drugs.

Emerging targets for purine derivatives are detailed in the table below.

| Biological Target Class | Specific Example(s) | Therapeutic Area | Rationale |

| ABC Transporters | ABCG2 | Oncology | Overcoming multidrug resistance |

| Immune Checkpoints | PD-1/PD-L1 | Immuno-oncology | Enhancing anti-tumor immunity |

| Epigenetic Modulators | Histone Deacetylases (HDACs) | Oncology, Neurology | Regulating gene expression |

| Viral Enzymes | Helicases, Proteases | Virology | Inhibiting viral replication |

Advanced Computational and Chemoinformatics Approaches in Purine Drug Discovery

Computational and chemoinformatics tools are revolutionizing the process of drug discovery, making it faster and more efficient. These approaches are particularly valuable in the design and optimization of purine analogs. Molecular docking studies, for example, allow researchers to predict how a compound like this compound and its derivatives will bind to a target protein.

Quantitative structure-activity relationship (QSAR) models are also instrumental in identifying the key chemical features that contribute to a compound's biological activity. By analyzing the relationships between the structure of a series of purine analogs and their observed activity, researchers can prioritize the synthesis of compounds with the highest potential for success. Virtual screening of large chemical libraries against a specific target is another powerful computational method for identifying novel purine-based hits.

Synergistic Combination Therapies involving Purine Analogs

The use of combination therapies is a well-established strategy in the treatment of complex diseases like cancer. The rationale behind this approach is to target multiple signaling pathways simultaneously, thereby increasing efficacy and reducing the likelihood of drug resistance. Purine analogs are promising candidates for inclusion in such combination regimens.

For instance, a purine derivative that inhibits a key kinase could be combined with a standard chemotherapeutic agent to enhance its cytotoxic effects. Research has also explored the combination of purine analogs with targeted therapies, such as PARP inhibitors, to achieve synergistic anticancer activity. The development of co-crystals, which consist of two or more different molecules in the same crystal lattice, is an innovative approach to delivering combination therapies.

Personalized Medicine Approaches based on Purine Analog Research

The ultimate goal of drug development is to provide the right treatment to the right patient at the right time. Personalized medicine, which takes into account an individual's genetic makeup and disease characteristics, is making this a reality. In the context of purine analog research, this involves identifying biomarkers that can predict a patient's response to a particular drug.

For example, the expression level of a target kinase could serve as a biomarker to select patients who are most likely to benefit from treatment with a specific purine-based kinase inhibitor. Genetic mutations that confer sensitivity or resistance to a drug can also guide treatment decisions. As our understanding of the molecular basis of disease deepens, the development of personalized therapies based on purine analog research will continue to advance.

常见问题

Q. What synthetic methodologies are commonly employed for preparing 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves alkylation of a purine precursor with 1,2-dibromoethane. For example, in a related compound (9-(2-bromoethyl)-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine), the bromoethyl group was introduced using Cs₂CO₃ as a base in DMF at room temperature, followed by purification via column chromatography . Optimization may include testing alternative bases (e.g., K₂CO₃), solvents (DMF vs. acetonitrile), and temperature control to minimize side reactions. Monitoring reaction progress with TLC or LC-MS is critical.

Q. What purification techniques are most effective for isolating this compound?

- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol is standard. For polar intermediates, reverse-phase HPLC may enhance purity. Evidence from similar purine derivatives highlights the use of preparative TLC for challenging separations, especially when byproducts have similar Rf values .

Q. How can researchers confirm the molecular identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Compare experimental shifts with literature data for analogous compounds. For example, in 8-bromo-9-ethylpurine derivatives, NH₂ protons resonate as broad singlets near 7.3–7.5 ppm, while ethyl groups show triplets (δ ~1.3 ppm) and quartets (δ ~4.0–4.1 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS can verify molecular weight (e.g., calculated for C₇H₈BrClN₅: [M+H]⁺ = 292.96).

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C 40.6%, H 3.1%, N 23.7%) .

Advanced Research Questions

Q. How can contradictory NMR data between synthetic batches be systematically resolved?

- Methodological Answer : Discrepancies may arise from tautomerism, residual solvents, or stereochemical impurities. For example, N-methoxy purine derivatives exhibit tautomeric equilibria detectable via variable-temperature NMR . Strategies:

- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.

- Compare with DFT-calculated chemical shifts for predicted tautomers.

- Use deuterated solvents to eliminate solvent interference .

Q. What strategies are recommended for designing derivatives of this compound to enhance acetylcholinesterase (AChE) inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies suggest:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl, Br) at C-8 improves AChE binding affinity. In a related study, 2-chloro-9-(substituted-benzyl)purines showed moderate AChE inhibition (>10% at 100 μM) .

- Side Chain Flexibility : Ethyl or allyl groups at N-9 enhance conformational adaptability for target engagement. For instance, 9-allyladenine derivatives exhibit improved pharmacokinetic profiles .

- Assay Design : Use Ellman’s method with recombinant AChE, monitoring thiocholine production at 412 nm .

Q. How can computational tools aid in predicting the crystallographic behavior of this compound?

- Methodological Answer :

- SHELX Suite : Employ SHELXL for refining crystal structures against high-resolution X-ray data. The software handles twinning and disorder common in flexible molecules like bromoethyl-purines .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty in crystal structures (e.g., for assessing bromine’s anisotropic displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。